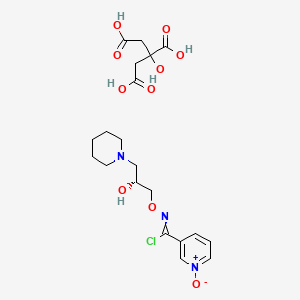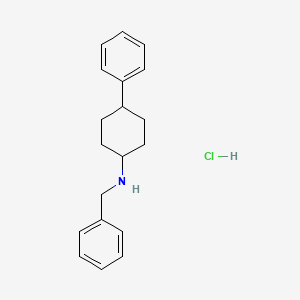
N5521DH3GD
概要
説明
The compound Trisodium 7-hydroxy-8-((2-methoxy-5-methyl-4-sulfophenyl)azo)-1,3-naphthalenedisulfonate (N5521DH3GD) is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its stability and vibrant color properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 7-hydroxy-8-((2-methoxy-5-methyl-4-sulfophenyl)azo)-1,3-naphthalenedisulfonate involves a multi-step process:
Diazotization: The starting material, 2-methoxy-5-methyl-4-sulfoaniline, undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 7-hydroxy-1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo dye.
Neutralization and Isolation: The resulting product is neutralized with sodium hydroxide and isolated by filtration.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Batch Processing: Large reactors are used for diazotization and coupling reactions.
Continuous Stirring: Ensures uniform reaction conditions.
Filtration and Drying: The final product is filtered, washed, and dried to obtain the pure dye.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl group.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Halogens and nitro groups can be introduced using appropriate electrophiles.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Results in the formation of corresponding amines.
Substitution: Leads to halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
Analytical Chemistry: Used as a pH indicator and in complexometric titrations.
Synthetic Chemistry: Serves as a precursor for other azo dyes and pigments.
Biology
Histology: Utilized in staining techniques to highlight cellular components.
Biochemistry: Employed in enzyme assays and protein binding studies.
Medicine
Diagnostic Tools: Used in diagnostic kits for various biochemical assays.
Drug Development: Investigated for potential therapeutic applications.
Industry
Textile Industry: Widely used as a dye for fabrics.
Food Industry: Employed as a colorant in food products.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The molecular targets include:
Enzymes: Can inhibit or activate enzymes by binding to their active sites.
Proteins: Interacts with proteins, affecting their structure and function.
Cellular Pathways: Modulates cellular pathways by altering the activity of key proteins and enzymes.
類似化合物との比較
Similar Compounds
- Trisodium 4-hydroxy-3-((2-methoxy-5-methyl-4-sulfophenyl)azo)-1-naphthalenesulfonate
- Trisodium 6-hydroxy-5-((2-methoxy-5-methyl-4-sulfophenyl)azo)-2-naphthalenesulfonate
- Trisodium 8-hydroxy-7-((2-methoxy-5-methyl-4-sulfophenyl)azo)-3-naphthalenesulfonate
Uniqueness
- Stability : Trisodium 7-hydroxy-8-((2-methoxy-5-methyl-4-sulfophenyl)azo)-1,3-naphthalenedisulfonate is more stable under various environmental conditions compared to its analogs.
- Color Properties : Exhibits unique color properties that make it suitable for specific industrial applications .
特性
IUPAC Name |
trisodium;7-hydroxy-8-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-1,3-disulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O11S3.3Na/c1-9-5-12(14(31-2)8-15(9)33(25,26)27)19-20-18-13(21)4-3-10-6-11(32(22,23)24)7-16(17(10)18)34(28,29)30;;;/h3-8,21H,1-2H3,(H,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXURVMKQJEHAE-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N2Na3O11S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374784-31-3 | |
| Record name | Trisodium 7-hydroxy-8-((2-methoxy-5-methyl-4-sulfophenyl)azo)-1,3-naphthalenedisulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374784313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRISODIUM 7-HYDROXY-8-((2-METHOXY-5-METHYL-4-SULFOPHENYL)AZO)-1,3-NAPHTHALENEDISULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5521DH3GD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid](/img/structure/B3327656.png)
![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B3327657.png)
![4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B3327669.png)




![(3AR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3327692.png)

![6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3327705.png)
![7-Fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3327708.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B3327714.png)

